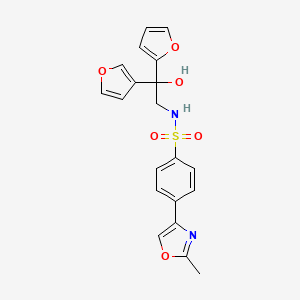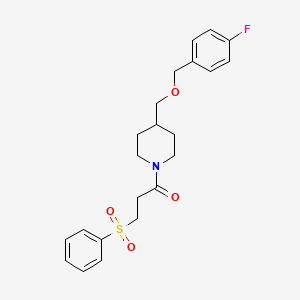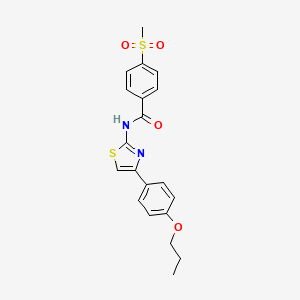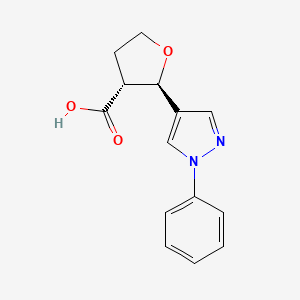
7-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you’re asking about seems to be a derivative of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids . Fmoc is a common protecting group used in peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under mildly acidic conditions .
Molecular Structure Analysis
The molecular structure of Fmoc protected amino acids generally consists of the fluorenyl group, a methoxy group, a carbonyl group, and the amino acid .
Chemical Reactions Analysis
Fmoc protected amino acids are used in solid-phase peptide synthesis. The Fmoc group is removed under mildly acidic conditions, allowing the free amine to react with the next amino acid in the sequence .
科学的研究の応用
Protection of Hydroxy-groups in Synthesis
The Fmoc group is extensively utilized to protect hydroxy-groups during the synthesis of complex molecules. This application is particularly significant in the synthesis of nucleic acid fragments, where the Fmoc group protects hydroxy groups in conjunction with other protecting groups, allowing for the selective removal of the Fmoc group without affecting base-labile protecting groups. This method has been instrumental in the synthesis of oligonucleotides and related compounds (C. Gioeli & J. Chattopadhyaya, 1982).
Facilitation of Peptide Bond Formation
Fmoc chemistry is crucial in peptide synthesis, especially for creating difficult sequences. The reversible protection of the amide bond using N,O-Bis-Fmoc derivatives has shown significant value in inhibiting interchain association during solid-phase peptide synthesis, thereby facilitating the formation of complex peptide structures without aggregation (T. Johnson, M. Quibell, D. Owen, & R. Sheppard, 1993).
Photocatalytic Applications
In recent years, derivatives of fluorene, including compounds structurally related to the queried compound, have found applications in photocatalysis. For instance, fluorene derivatives have been used as photocatalysts for the decarboxylative arylation of α-amino acids and α-oxy acids with arylnitriles. This photocatalytic process enables the synthesis of a variety of benzylic amines and ethers under mild conditions, showcasing the potential of fluorene-based compounds in green chemistry and synthetic methodologies (Yiyang Chen, P. Lu, & Yanguang Wang, 2019).
Solid Phase Peptide Synthesis (SPPS)
The Fmoc group is fundamental in solid-phase peptide synthesis (SPPS), offering an orthogonal protection strategy that allows for the assembly of peptides and small proteins under a wide variety of conditions. The adaptability and efficiency of Fmoc-SPPS have led to its widespread use in the synthesis of biologically active peptides and proteins, highlighting the importance of Fmoc chemistry in modern bioorganic synthesis (G. Fields & R. Noble, 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
7-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6/c26-23(27)19-11-14(12-21-22(19)30-10-9-29-21)25-24(28)31-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-8,11-12,20H,9-10,13H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTJQBIKTRZHCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-cyclohexylphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2924244.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2924245.png)

![1,1,1-Trifluoro-N-[(11bR)-4-oxido-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl]methanesulfonamide](/img/structure/B2924247.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide](/img/structure/B2924249.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1,3-trimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2924251.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B2924252.png)
![2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2924254.png)
![methyl 4-({2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2924258.png)



![N-[(9-Hydroxyspiro[3.5]nonan-8-yl)methyl]prop-2-enamide](/img/structure/B2924266.png)